molecular formula C16H11N5 B5741125 5,7-diphenyltetrazolo[1,5-a]pyrimidine

5,7-diphenyltetrazolo[1,5-a]pyrimidine

Cat. No. B5741125
M. Wt: 273.29 g/mol
InChI Key: JXCKCBFJUUHPPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-diphenyltetrazolo[1,5-a]pyrimidine is a heterocyclic compound that has gained significant attention in recent years due to its diverse applications in scientific research. This compound exhibits unique physicochemical properties that make it suitable for a wide range of applications, including drug discovery, material science, and catalysis.

Mechanism of Action

The mechanism of action of 5,7-diphenyltetrazolo[1,5-a]pyrimidine is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cell proliferation and survival. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including antitumor activity, anti-inflammatory activity, and neuroprotective activity. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Moreover, this compound has been shown to exhibit neuroprotective activity by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5,7-diphenyltetrazolo[1,5-a]pyrimidine in lab experiments is its potent antitumor activity, which makes it a valuable lead compound for the development of new anticancer drugs. Additionally, this compound exhibits unique physicochemical properties that make it suitable for a wide range of applications, including material science and catalysis. However, one of the limitations of using this compound in lab experiments is its relatively high cost, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for research on 5,7-diphenyltetrazolo[1,5-a]pyrimidine. One of the main areas of research is the development of new anticancer drugs based on this compound. Additionally, there is a growing interest in using this compound as a building block for the synthesis of new materials with unique properties. Moreover, there is a need to further investigate the mechanism of action of this compound and its potential applications in other areas, such as neurodegenerative diseases and infectious diseases.

Synthesis Methods

The synthesis of 5,7-diphenyltetrazolo[1,5-a]pyrimidine involves a multi-step process that includes the condensation of an aryl hydrazine with an α,β-unsaturated ketone to form a pyrazole intermediate. The pyrazole intermediate is then treated with sodium azide to form the tetrazole ring, which is subsequently cyclized to form the final product. This synthesis method has been extensively studied and optimized to produce high yields of this compound.

Scientific Research Applications

5,7-diphenyltetrazolo[1,5-a]pyrimidine has been used in various scientific research applications, including drug discovery, material science, and catalysis. In drug discovery, this compound has been shown to exhibit potent antitumor activity and has been used as a lead compound for the development of new anticancer drugs. In material science, this compound has been used as a building block for the synthesis of new materials with unique properties, such as luminescence and conductivity. In catalysis, this compound has been used as a catalyst for various organic reactions, including the synthesis of heterocycles and the oxidation of alcohols.

properties

IUPAC Name

5,7-diphenyltetrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5/c1-3-7-12(8-4-1)14-11-15(13-9-5-2-6-10-13)21-16(17-14)18-19-20-21/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXCKCBFJUUHPPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=NN=NN23)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.